molecular formula C12H7BrClN3 B6341739 2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole CAS No. 1035818-95-1

2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole

Cat. No.: B6341739
CAS No.: 1035818-95-1
M. Wt: 308.56 g/mol
InChI Key: IQRKHFKEXYMQHY-UHFFFAOYSA-N
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Description

2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole is a heterocyclic compound that features both pyridine and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole typically involves the reaction of benzene-1,2-diamine with 5-bromonicotinic acid in the presence of ethane-1,2-diol. The mixture is refluxed for 24 hours, followed by concentration and recrystallization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell division processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-pyridin-3-yl)-1H-benzoimidazole
  • 2-(5-Bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid

Uniqueness

2-(5-Bromo-pyridin-3-yl)-6-chloro-1H-benzoimidazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization compared to similar compounds. This dual halogenation can enhance its biological activity and make it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKHFKEXYMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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